molecular formula C10H9N3O2 B14161127 Methyl 2-azido-3-phenylprop-2-enoate CAS No. 5256-71-3

Methyl 2-azido-3-phenylprop-2-enoate

Cat. No.: B14161127
CAS No.: 5256-71-3
M. Wt: 203.20 g/mol
InChI Key: HZPRAUOGOBIGGF-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-phenylprop-2-enoate is an organic compound with the molecular formula C10H9N3O2 It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azido-3-phenylprop-2-enoate typically involves the reaction of methyl 3-phenylprop-2-enoate with sodium azide. The reaction is carried out in the presence of a suitable solvent, such as acetic acid and ethanol, at low temperatures to ensure the formation of the desired azido compound . The reaction conditions are optimized to favor the addition of the azido group at the desired position on the phenylprop-2-enoate moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring the availability of high-purity starting materials, maintaining precise reaction conditions, and implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide:

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed through the reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions with alkynes.

Scientific Research Applications

Methyl 2-azido-3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate involves its ability to undergo various chemical transformations, leading to the formation of bioactive compounds. The azido group is highly reactive and can participate in cycloaddition reactions, forming triazoles that interact with biological targets. These interactions can modulate various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Methyl 2-azido-3-phenylprop-2-enoate can be compared with other azido compounds, such as:

  • Methyl 2-azido-3-phenylpropanoate
  • Methyl 2-azido-3-phenylbut-2-enoate

These compounds share the azido functional group but differ in their structural frameworks, leading to variations in their reactivity and applications.

Properties

CAS No.

5256-71-3

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 2-azido-3-phenylprop-2-enoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

HZPRAUOGOBIGGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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